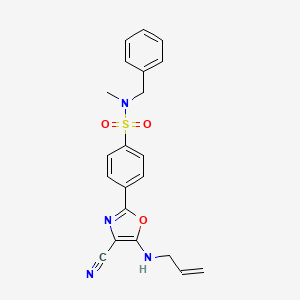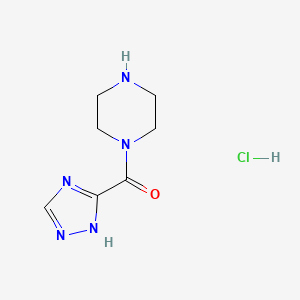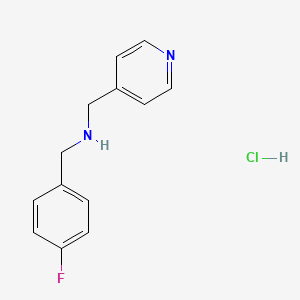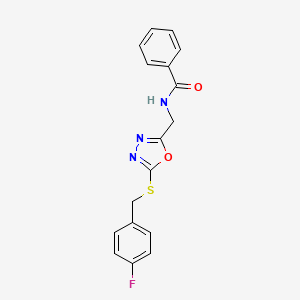
N-(2-methoxybenzyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess several biochemical and physiological effects that could be useful in the development of new drugs.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been synthesized as part of a study on pyrazole derivatives, characterized by X-Ray crystallography and bioactivity assays, indicating potential antitumor, antifungal, and antibacterial properties. The synthesis involves the reaction of hydroxymethyl pyrazole derivatives with primary amines, yielding a series of armed pyrazoles with distinctive crystallographic features and theoretical physical and chemical properties calculations supporting the biological activity against breast cancer and microbes (Titi et al., 2020).
Biological Activities
- Antifungal effects of related pyrimidine derivatives have been documented, showing activity against types of fungi like Aspergillus terreus and Aspergillus niger. The study highlights the potential development of these compounds into useful antifungal agents (Jafar et al., 2017).
- Another research on pyrazole and pyrazolo[1,5-a]pyrimidine derivatives synthesized from N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides has shown cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting a therapeutic potential in cancer treatment (Hassan et al., 2014).
Chemical Properties and Synthesis
- Research focusing on the concise synthesis of highly substituted pyrimidines, including the target compound, emphasizes the significance of Schiff base-type intermediates and oxidative ring closure techniques. This approach offers insights into the electronic polarization within the substituted pyrimidine system and its implications for chemical synthesis and biological activities (Cobo et al., 2018).
Potential Therapeutic Applications
- Studies on the synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation have explored their insecticidal and antibacterial potential. These findings contribute to the understanding of structure-activity relationships and the development of novel agents with specific biological effects (Deohate & Palaspagar, 2020).
Advanced Synthesis Techniques
- A novel solid-phase synthetic method has been developed for the production of a compound library based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold. This method highlights the efficiency and versatility of solid-phase synthesis in generating libraries of compounds with potential biological activities (Heo & Jeon, 2017).
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-11-7-15(17-8-12-5-3-4-6-14(12)25-2)20-16(19-11)21-10-13(9-18-21)22(23)24/h3-7,9-10H,8H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESBMQHIZWSFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Mesityloxy)ethyl]amine hydrochloride](/img/structure/B2706253.png)
![N-cyclopentyl-4-isopropyl-1,5-dioxo-2-[3-(trifluoromethyl)benzyl]-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2706256.png)
![4-{[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2706257.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2706258.png)



![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-((1-(4-chlorophenyl)-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2706266.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2706267.png)


